1,2,3,4-Tetrahydro-1,3-methanonaphthalen-4-amine
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Overview
Description
1,2,3,4-Tetrahydro-1,3-methanonaphthalen-4-amine is an organic compound with the molecular formula C11H13N and a molecular weight of 159.23 g/mol . This compound is a derivative of naphthalene and is characterized by its unique structure, which includes a methano bridge and an amine group. It is used in various chemical and industrial applications due to its distinct properties.
Scientific Research Applications
1,2,3,4-Tetrahydro-1,3-methanonaphthalen-4-amine has several applications in scientific research:
Mechanism of Action
Mode of Action
It’s known that the compound has a rigid molecular frame to which different alkyl chains are attached .
Biochemical Pathways
The compound has been used as a model to study the influence of molecular shape on reorientational dynamics in liquids .
Result of Action
More research is needed to understand the specific effects of this compound at the molecular and cellular levels .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-1,3-methanonaphthalen-4-amine can be achieved through several methods. One common approach involves the reaction of 1,2,3,4-tetrahydro-1,4-methanonaphthalene with appropriate amine reagents under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-1,3-methanonaphthalen-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Halogens, electrophiles; reactions often require catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce tetrahydronaphthalenes .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydro-1-naphthylamine: Similar structure but lacks the methano bridge.
1,4-Methanonaphthalene: Contains the methano bridge but lacks the amine group.
9-(Dichloromethylene)-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-amine: Similar structure with additional chlorine substituents.
Uniqueness
1,2,3,4-Tetrahydro-1,3-methanonaphthalen-4-amine is unique due to its combination of the methano bridge and the amine group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and in pharmaceutical research .
Properties
IUPAC Name |
tricyclo[7.1.1.02,7]undeca-2,4,6-trien-8-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c12-11-8-5-7(6-8)9-3-1-2-4-10(9)11/h1-4,7-8,11H,5-6,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGZETHVHFWPME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1C3=CC=CC=C3C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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